Ald-PEG3-NHBoc

PROTAC Linker Design Ternary Complex Geometry Spacer Length Optimization

Ald-PEG3-NHBoc bridges the gap between shorter PEG2 linkers (9.5–11 Å) and longer PEG4 variants (>15 Å), delivering an optimal 12–14 Å reach for ternary complex stabilization in PROTAC design. This heterobifunctional PEG3 linker pairs a fast-reacting aliphatic aldehyde for oxime/hydrazone conjugation at pH 4.5–6.5 with a Boc-protected amine that stays inert during Fmoc-SPPS and deprotects cleanly with 20–50% TFA. The linear PEG3 backbone adds six H-bond acceptors for aqueous solubility without the entropic penalty of longer chains, preserving effective molarity and degradation efficiency. Choose Ald-PEG3-NHBoc for two-step bioconjugation workflows, solubility enhancement of hydrophobic payloads, or resin functionalization where precise spatial control is non-negotiable.

Molecular Formula C14H27NO6
Molecular Weight 305.37 g/mol
Cat. No. B8115817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-PEG3-NHBoc
Molecular FormulaC14H27NO6
Molecular Weight305.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCC=O
InChIInChI=1S/C14H27NO6/c1-14(2,3)21-13(17)15-5-8-19-10-12-20-11-9-18-7-4-6-16/h6H,4-5,7-12H2,1-3H3,(H,15,17)
InChIKeyHZFGYPFKTYLNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-PEG3-NHBoc Procurement Guide: Heterobifunctional PEG Linker Specifications for PROTAC and Bioconjugation Applications


Ald-PEG3-NHBoc (CAS: 2253965-11-4, MW 305.37 g/mol) is a heterobifunctional polyethylene glycol derivative containing an aldehyde terminus and a tert-butyloxycarbonyl (Boc)-protected amine terminus, separated by a PEG3 spacer [1]. The aldehyde group enables selective conjugation with aminooxy- or hydrazine-containing molecules via oxime or hydrazone bond formation under mildly acidic conditions, while the Boc group provides orthogonal amine protection that can be removed via TFA treatment to reveal a free primary amine for downstream conjugation . This compound serves as a modular building block for constructing PROTAC degraders, antibody-drug conjugates, and site-specifically labeled biomolecules where sequential, chemoselective functionalization is required .

Why Ald-PEG3-NHBoc Cannot Be Substituted with Ald-PEG2-NHBoc or Ald-PEG4-NHBoc in Critical Conjugation Workflows


Heterobifunctional PEG linkers with identical terminal functionalities but different spacer lengths are not interchangeable in applications where intermolecular distance and steric accessibility dictate conjugation efficiency or ternary complex formation . Ald-PEG2-NHBoc (MW ~261 g/mol) provides a shorter 9.5–11 Å spacer that may be insufficient to bridge ligand binding sites separated by larger distances, particularly in PROTAC design where linker length directly affects ternary complex geometry and degradation efficiency [1]. Conversely, Ald-PEG4-NHBoc (MW ~349 g/mol, spacer ~15 Å) introduces greater conformational flexibility and increased aqueous solubility, but its extended chain may create unproductive entropic penalties in systems requiring precise spatial constraints [2]. The PEG3 variant occupies a narrow operational window: it offers sufficient reach to bridge typical protein-protein interaction interfaces (approximately 12–14 Å end-to-end distance) while minimizing excess chain entropy that could reduce effective molarity in intramolecular conjugation or ternary complex stabilization . Substituting with incorrect PEG chain length can alter hydrodynamic radius, affect in vivo biodistribution, and modify the stability of the resulting conjugate without predictable correlation to the original design parameters [3].

Ald-PEG3-NHBoc Quantitative Differentiation Evidence: Chain Length, Solubility, and Steric Profile Versus PEG2 and PEG4 Analogues


Ald-PEG3-NHBoc PEG Chain Length Differential: 12–14 Å Spacer Versus Ald-PEG2-NHBoc (9.5–11 Å) and Ald-PEG4-NHBoc (~15 Å)

Ald-PEG3-NHBoc contains three ethylene glycol repeat units (PEG3), providing an estimated end-to-end distance of 12–14 Å in aqueous solution, calculated based on a monomeric ethylene glycol unit length of ~3.5 Å with conformational averaging. Ald-PEG2-NHBoc (two repeat units) offers a shorter spacer of approximately 9.5–11 Å, while Ald-PEG4-NHBoc (four repeat units) extends to approximately 15–16.5 Å . In PROTAC ternary complex formation, linker length is a critical determinant of degradation efficiency: insufficient length prevents simultaneous engagement of both E3 ligase and target protein binding pockets; excessive length introduces conformational entropy penalties that reduce the effective concentration of the ternary complex [1].

PROTAC Linker Design Ternary Complex Geometry Spacer Length Optimization

Ald-PEG3-NHBoc Solubility Profile: Balanced Hydrophilicity Versus m-PEG3-Aldehyde Monofunctional Linker

Ald-PEG3-NHBoc demonstrates high aqueous solubility attributable to its PEG3 backbone containing six hydrogen bond acceptor sites (ether oxygens and carbamate carbonyls) and one hydrogen bond donor (carbamate NH) [1]. The compound is reported to be readily soluble in water, DMSO, and common organic solvents including dichloromethane and THF . Comparative assessment against monofunctional m-PEG3-aldehyde (MW 176.21 g/mol) reveals that Ald-PEG3-NHBoc (MW 305.37 g/mol) incorporates the Boc-protected amine terminus, which adds approximately 129 g/mol to the molecular weight and introduces additional polarity via the carbamate moiety . This heterobifunctional architecture preserves the solubility-enhancing properties of the PEG3 spacer while enabling sequential orthogonal conjugation strategies unavailable to monofunctional analogues.

Aqueous Solubility Bioconjugation Efficiency Hydrophilicity

Ald-PEG3-NHBoc Functional Orthogonality: Aldehyde/Boc-Amine Pair Versus Ald-Ph-PEG3-NHBoc Aromatic Aldehyde Variant

Ald-PEG3-NHBoc contains an aliphatic aldehyde terminus with an estimated pKa of the conjugate hydrazone/oxime product of ~5–6, whereas Ald-Ph-PEG3-NHBoc (CAS 1807540-87-9, MW 424.49 g/mol) contains a benzaldehyde moiety with a predicted pKa of 12.23±0.46 for its conjugate acid . Aliphatic aldehydes exhibit faster oxime/hydrazone formation kinetics at pH 4.5–6.5 compared to aromatic aldehydes, due to reduced resonance stabilization of the carbonyl carbon and greater electrophilicity . However, aromatic aldehyde-derived oximes demonstrate enhanced hydrolytic stability under physiological conditions (pH 7.4). Ald-PEG3-NHBoc's aliphatic aldehyde is therefore preferable when rapid conjugation under mildly acidic conditions is prioritized, whereas Ald-Ph-PEG3-NHBoc is better suited for applications requiring long-term conjugate stability in vivo.

Bioconjugation Oxime Ligation Chemoselective Conjugation

Ald-PEG3-NHBoc Rotatable Bond Count and Conformational Flexibility: 14 Rotatable Bonds Enabling Conformational Adaptation

Ald-PEG3-NHBoc contains 14 rotatable bonds as computed from its SMILES structure (CC(C)(C)OC(=O)NCCOCCOCCOCCC=O), conferring substantial conformational flexibility [1]. This flexibility is essential for enabling the linker to adopt conformations compatible with diverse binding geometries during ternary complex formation in PROTAC applications. The PEG3 chain contributes six rotatable bonds (three C–O bonds and three C–C bonds) between the aldehyde and the amine termini, while the Boc carbamate and aldehyde propyl chain contribute additional degrees of rotational freedom. This conformational adaptability facilitates the entropy-driven search for productive ternary complex geometries without imposing rigid spatial constraints that could prevent simultaneous engagement of E3 ligase and target protein binding pockets.

Conformational Flexibility Molecular Dynamics Linker Optimization

Ald-PEG3-NHBoc Steric Profile: Linear PEG3 Architecture Versus Branched PEG Alternatives

Ald-PEG3-NHBoc employs a linear PEG3 backbone rather than a branched architecture. Linear PEG linkers offer predictable molecular behavior, minimal steric hindrance at the conjugation site, and precise control over linker length . In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, providing higher payload capacity for multivalent conjugation and superior shielding effects that increase circulation time in vivo . The linear PEG3 architecture of Ald-PEG3-NHBoc is specifically suited for site-specific conjugation applications where maintaining accessibility of the conjugated biomolecule's active site is critical. For applications requiring 1:1 stoichiometric conjugation with minimal perturbation of target molecule function—such as site-specific antibody labeling at engineered aldehyde tags or PROTAC synthesis with defined 1:1 ligand stoichiometry—the linear PEG3 design is preferable to branched alternatives that introduce additional steric bulk.

Steric Hindrance Site-Specific Conjugation Linear PEG Linkers

Ald-PEG3-NHBoc Boc Deprotection Efficiency: Acid-Labile tert-Butyl Carbamate Versus Base-Labile Fmoc Protection

Ald-PEG3-NHBoc features a Boc (tert-butyloxycarbonyl) protecting group that is cleaved under acidic conditions—typically 20–50% trifluoroacetic acid (TFA) in dichloromethane—to release the free primary amine for subsequent conjugation . This acid-labile protection strategy is orthogonal to base-labile Fmoc protection (cleaved by 20% piperidine in DMF) and to the aldehyde functionality, which remains stable under acidic deprotection conditions . The Boc group remains stable under the mildly basic conditions commonly used for amine-reactive NHS ester conjugations (pH 7.5–8.5), enabling sequential functionalization workflows wherein the aldehyde terminus is conjugated first, followed by Boc deprotection and subsequent amine-directed conjugation .

Protecting Group Chemistry Orthogonal Deprotection Solid-Phase Synthesis

Ald-PEG3-NHBoc Recommended Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Synthesis Requiring 12–14 Å Linker Spacing for Ternary Complex Optimization

Ald-PEG3-NHBoc is the optimal linker selection when the spatial separation between E3 ligase and target protein binding pockets in a ternary complex is estimated to require a 12–14 Å spacer. The PEG3 chain length provides sufficient reach to bridge binding sites separated by distances exceeding those accessible to PEG2 linkers (9.5–11 Å), while avoiding the conformational entropy penalties associated with PEG4 linkers (>15 Å) that can reduce effective molarity and degradation efficiency. This application scenario is supported by the chain-length differential evidence detailed in Evidence Item 1 . Researchers should prioritize Ald-PEG3-NHBoc over Ald-PEG2-NHBoc when preliminary modeling or literature precedence indicates a binding pocket separation >11 Å, and over Ald-PEG4-NHBoc when minimizing entropic penalties is critical for achieving maximal degradation potency.

Site-Specific Bioconjugation at Engineered Aldehyde Tags with Sequential Orthogonal Functionalization

Ald-PEG3-NHBoc is specifically suited for two-step conjugation workflows where an aldehyde tag (e.g., genetically encoded formylglycine or periodate-oxidized glycan) is first conjugated to the aldehyde terminus via oxime ligation at pH 4.5–6.5, followed by Boc deprotection with 20–50% TFA to unmask the amine for subsequent NHS ester or isothiocyanate conjugation. The aliphatic aldehyde of Ald-PEG3-NHBoc enables faster oxime formation kinetics compared to aromatic aldehyde variants such as Ald-Ph-PEG3-NHBoc, as documented in Evidence Item 3 . The linear PEG3 architecture minimizes steric interference at the conjugation site, preserving biomolecule function—a critical advantage over branched PEG alternatives documented in Evidence Item 5 .

Hydrophobic Payload Solubilization in Aqueous Formulation Development

Ald-PEG3-NHBoc is appropriate for enhancing the aqueous solubility of hydrophobic small-molecule payloads in drug delivery or diagnostic applications. The PEG3 backbone provides six hydrogen bond acceptor sites and one hydrogen bond donor, conferring high water solubility while maintaining a compact hydrodynamic radius that minimizes undesirable increases in molecular volume . This balanced solubility profile is particularly valuable when formulating PROTAC molecules or ADC payloads where excessive PEG chain length could compromise cell permeability or target engagement kinetics. The compound's heterobifunctional nature enables covalent attachment of the solubility-enhancing PEG3 moiety while preserving a second reactive handle for downstream functionalization.

Solid-Phase Peptide Synthesis with Aldehyde-Modified Resin and Acid-Labile Amine Protection

Ald-PEG3-NHBoc can be employed in solid-phase peptide synthesis (SPPS) as a heterobifunctional linker for resin functionalization. The Boc-protected amine remains stable under the repetitive base treatments (e.g., 20% piperidine for Fmoc deprotection) inherent to SPPS, preventing premature amine exposure and undesired side reactions. Upon completion of peptide assembly, the aldehyde terminus can be used for on-resin oxime ligation to introduce fluorophores, affinity tags, or additional functional moieties. The Boc group is subsequently cleaved under standard TFA global deprotection conditions, releasing a free amine for conjugation or for anchoring to additional scaffolds. This application leverages the orthogonal protection strategy documented in Evidence Item 6 and the rapid aldehyde conjugation kinetics documented in Evidence Item 3.

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